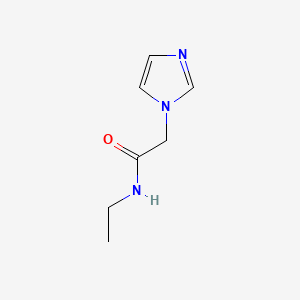
Fmoc-homo-L-tyrosine
Vue d'ensemble
Description
Fmoc-homo-L-tyrosine: is a derivative of the amino acid tyrosine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis and peptide chemistry.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-homo-L-tyrosine is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that can mimic natural proteins and enzymes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes in the body, offering potential treatments for various diseases, including cancer and metabolic disorders .
Industry
In the industrial sector, this compound is used in the production of hydrogels and other biomaterials. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
Mécanisme D'action
Target of Action
Fmoc-homo-L-tyrosine is a derivative of the amino acid tyrosine, which is commonly used in Fmoc solid phase peptide synthesis . The primary target of this compound is the L-type amino acid transporter 1 (LAT1) , which is overexpressed on the membrane of various tumor cells . LAT1 is a potential target for tumor-targeting therapy .
Mode of Action
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in changes that can be harnessed for therapeutic purposes.
Biochemical Pathways
Tyrosine, the core component of this compound, is synthesized de novo via the shikimate pathway in plants and microbes . It serves as a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It is known that this compound is commonly used in fmoc solid phase peptide synthesis , which suggests that it can be effectively incorporated into peptides and potentially distributed throughout the body.
Result of Action
The result of this compound’s action is the formation of peptides via solid phase synthesis . These peptides can have various effects at the molecular and cellular level, depending on their specific sequences and structures. For example, this compound can be used to synthesize Leu-EnkephalinAmide , a peptide with potent analgesic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the type of gel formed by Fmoc amino acids depends on the amino acid used and the final pH of the system . Therefore, the pH and other conditions of the environment can influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Fmoc-homo-L-tyrosine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-modified amino acids can form effective low molecular weight hydrogelators, which have applications in cell culturing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Fmoc amino acids can form effective low molecular weight hydrogelators, depending on the amino acid used and the final pH of the system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, tyrosine, a component of this compound, is involved in several metabolic pathways such as catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation. For example, L-type amino acid transporter 1 (LAT1), overexpressed on the membrane of various tumor cells, is a potential target for tumor-targeting therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homo-L-tyrosine typically involves the protection of the amino group of homo-L-tyrosine with the Fmoc group. This can be achieved by reacting homo-L-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-homo-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in DMF, a common deprotection reagent in peptide synthesis.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the Fmoc moiety.
Substitution: Deprotected homo-L-tyrosine or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-tyrosine: Similar to Fmoc-homo-L-tyrosine but lacks the additional methylene group in the side chain.
Fmoc-phenylalanine: Contains a phenyl group instead of the hydroxyl group present in tyrosine.
Fmoc-tryptophan: Contains an indole group, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the additional methylene group in its side chain, which can influence its reactivity and interactions in peptide synthesis. This structural difference can lead to variations in the physical and chemical properties of the resulting peptides, making it a valuable tool in the design of novel peptides and proteins .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWIJTZHIPMMG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654298 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-10-0 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)


![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)









